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Abstract

DNDI-6148, a novel benzoxaborole derivative, emerged from a collaboration between the
Drugs for Neglected Diseases initiative (DNDi) and Anacor Pharmaceuticals as a promising
oral candidate for the treatment of visceral leishmaniasis (VL). Its journey from a screening hit
to a clinical candidate and its eventual deprioritization for leishmaniasis offers valuable insights
into the drug development process for neglected tropical diseases. This technical guide
provides a comprehensive timeline of DNDI-6148's discovery and development, detailing its
mechanism of action, preclinical and clinical findings, and the ultimate challenges that led to a
shift in its developmental path. All quantitative data are presented in structured tables, and key
experimental methodologies are described. Visualizations of the discovery and development
workflow, mechanism of action, and synthetic pathway are provided to enhance understanding.

Discovery and Lead Optimization

The journey of DNDI-6148 began with the screening of Anacor Pharmaceuticals' library of
benzoxaborole compounds by DNDi. This class of compounds was of interest due to its known
antimicrobial properties. Following initial screening, focused medicinal chemistry efforts led to
the identification and optimization of a series of analogues with potent antileishmanial activity.
DNDI-6148 was ultimately selected as the lead candidate based on its impressive in vitro and
in vivo efficacy, coupled with favorable pharmaceutical properties.[1][2]
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Mechanism of Action: Inhibition of CPSF3

Detailed mode-of-action studies revealed that DNDI-6148 exerts its antileishmanial effect by
inhibiting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).[1][3]
CPSF3 is a key endonuclease involved in the processing of pre-mRNA, making it a novel and
attractive drug target. By inhibiting this essential enzyme, DNDI-6148 disrupts parasite mRNA

maturation, leading to parasite death.
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Figure 1: Mechanism of action of DNDI-6148.

Preclinical Development
In Vitro Activity

DNDI-6148 demonstrated potent activity against both Leishmania donovani and Leishmania

infantum, the causative agents of visceral leishmaniasis.

Assay Type Leishmania Species IC50 (uM)
Intracellular amastigotes L. donovani [Data not publicly available]
Intracellular amastigotes L. infantum [Data not publicly available]

Table 1: In Vitro Activity of
DNDI-6148.

In Vivo Efficacy
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The compound showed excellent efficacy in both mouse and hamster models of visceral
leishmaniasis, achieving a greater than 98% reduction in parasite burden.[1][3]

% Reduction

. Leishmania Dosing in Liver

Animal Model . Dose (mg/kg) . .

Species Regimen Parasite
Burden

Mouse L. donovani 25 BID for 5 days 97.1

Mouse L. donovani 50 BID for 5 days 99.7

Mouse L. infantum 25 BID for 5 days 96.1

Mouse L. infantum 50 BID for 5 days 98.6

Hamster L. infantum 50 QD for 10 days >99

Table 2: In Vivo

Efficacy of DNDI-

6148 in

Leishmania-

infected Rodent
Models.[1]

ADME and Toxicology

Preclinical studies indicated that DNDI-6148 is a low-clearance compound with a moderate
volume of distribution.[4] The No Observed Adverse Effect Level (NOAEL) was established in
repeat-dose toxicity studies.

Species NOAEL (mg/kg/day)
Rat 25
Non-human primate (female) 5

Table 3: No Observed Adverse Effect Level
(NOAEL) of DNDI-6148 in Preclinical Species.

[4]
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A key finding that ultimately impacted the development of DNDI-6148 for leishmaniasis was the
observation of preclinical reproductive toxicity signals.[5]

Clinical Development: Phase | Trials

DNDI-6148 progressed to Phase | clinical trials to evaluate its safety, tolerability, and
pharmacokinetics in healthy volunteers. A single ascending dose study was conducted.[5]

Study Design

The Phase | trial was a randomized, double-blind, placebo-controlled, single-center study in
healthy male subjects. The study involved single oral doses of DNDI-6148 administered as a
suspension.[6]
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Figure 2: Phase | Single Ascending Dose Study Workflow.
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Clinical Findings

The Phase | study demonstrated that single oral doses of DNDI-6148 were safe and well-
tolerated in healthy volunteers.[5] Preliminary results supported the progression to a multiple
ascending dose study.[2]

Pharmacokinetic Parameter Value

Absorption

Tmax (h) [Data not publicly available]
Distribution

Volume of Distribution (Vd/F) [Data not publicly available]
Metabolism

Major Metabolites [Data not publicly available]
Elimination

Half-life (t1/2) (h) [Data not publicly available]
Clearance (CL/F) [Data not publicly available]

Table 4: Pharmacokinetic Parameters of DNDI-
6148 in Healthy Volunteers (Single Ascending

Dose). Data not yet publicly available in full.

Development Timeline and Deprioritization for
Leishmaniasis

The development of DNDI-6148 for visceral leishmaniasis progressed steadily from its
discovery. However, in 2023, DNDi announced the deprioritization of DNDI-6148 for
leishmaniasis.[5] This decision was based on preclinical reproductive toxicity signals that would
likely necessitate contraceptive measures for women of childbearing potential, a significant
challenge for a drug intended for use in resource-limited settings where visceral leishmaniasis
Is endemic.
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Figure 3: DNDI-6148 Development and Deprioritization Timeline.

Synthesis

The synthesis of DNDI-6148 involves the coupling of a benzoxaborole core with a substituted
triazole moiety. A practical, scalable synthesis for a key intermediate, 6-amino-1-hydroxy-2,1-
benzoxaborolane, has also been developed to improve the efficiency and cost-effectiveness of

the overall synthesis.[7]
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Figure 4: Simplified Synthetic Scheme of DNDI-6148.

Experimental Protocols
In Vivo Hamster Model of Visceral Leishmaniasis
(Protocol Summary)

This protocol is a summary of the methods described by Mowbray et al. in the Journal of
Medicinal Chemistry (2021).[1]

Animal Model: Female golden hamsters are used.

 Infection: Hamsters are infected via intracardial injection with Leishmania donovani or
Leishmania infantum amastigotes.

o Treatment: Treatment is initiated at a set time point post-infection (e.g., day 21). DNDI-6148
is administered orally, typically once or twice daily for a specified duration (e.g., 5 or 10
days). A vehicle control group is included.

o Parasite Burden Quantification: At the end of the treatment period, animals are euthanized,
and the liver and spleen are collected. The parasite burden is determined by counting the
number of amastigotes in tissue smears (Giemsa staining) or by quantitative PCR. The
percentage reduction in parasite burden is calculated by comparing the treated groups to the
vehicle control group.
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In Vitro Intracellular Amastigote Assay (General
Protocol)

A detailed, step-by-step protocol is not publicly available. The general methodology involves:

Host Cells: A suitable macrophage cell line (e.g., murine peritoneal macrophages) is seeded
in microtiter plates.

Infection: The macrophages are infected with Leishmania amastigotes.

Drug Treatment: After allowing for parasite internalization, the cells are treated with serial
dilutions of DNDI-6148.

Incubation: The plates are incubated for a defined period to allow for drug action.

Quantification: The number of intracellular amastigotes is quantified, typically by microscopy
after Giemsa staining or using a reporter gene assay. The IC50 value is then calculated.

CPSF3 Inhibition Assay (General Principles)

A specific, detailed experimental protocol for testing DNDI-6148 against Leishmania CPSF3 is

not publicly available. However, such an assay would generally involve:

Recombinant Enzyme: Expression and purification of recombinant Leishmania CPSF3.

Substrate: A labeled RNA substrate containing the CPSF3 cleavage site.

Reaction: The recombinant enzyme, RNA substrate, and varying concentrations of DNDI-
6148 are incubated together.

Detection: The cleavage of the RNA substrate is measured, for example, by gel
electrophoresis and autoradiography (if radiolabeled) or fluorescence-based methods.

IC50 Determination: The concentration of DNDI-6148 that inhibits 50% of the enzyme's
activity is determined.

Conclusion
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The development of DNDI-6148 represents a significant effort in the search for new oral
treatments for visceral leishmaniasis. Its novel mechanism of action and potent preclinical
efficacy highlighted its potential. However, the emergence of preclinical reproductive toxicity
signals ultimately led to its deprioritization for this indication, underscoring the critical
importance of a comprehensive safety profile in drug development, particularly for diseases
affecting vulnerable populations. The journey of DNDI-6148 provides valuable lessons for the
continued pursuit of safe, effective, and accessible treatments for neglected tropical diseases.
Further investigation into the potential of DNDI-6148 for other indications, such as Chagas
disease, is ongoing.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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